1-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)-2-indol-3-ylethan-1-one
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Description
Scientific Research Applications
Dopamine D-2 and Serotonin 5-HT2 Receptor Affinity
A study by Perregaard et al. (1992) explored the synthesis of 1-(4-fluorophenyl)-1H-indoles, including compounds similar to the subject chemical. These compounds showed potent dopamine D-2 and serotonin 5-HT2 receptor affinity in ligand binding studies. This suggests potential applications in neurological and psychiatric research, particularly for conditions involving these neurotransmitter systems (Perregaard et al., 1992).
Interaction with CB1 Cannabinoid Receptor
Shim et al. (2002) studied the molecular interaction of a compound structurally similar to the subject chemical with the CB1 cannabinoid receptor. This research contributes to understanding the binding interactions of similar compounds with cannabinoid receptors, which could have implications for drug development in the treatment of pain, mood disorders, and other conditions (Shim et al., 2002).
Antimicrobial Activity
Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally related to 1-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)-2-indol-3-ylethan-1-one. Their study showed variable and modest activity against certain strains of bacteria and fungi, suggesting potential for further research into antimicrobial applications (Patel et al., 2011).
Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
Romero et al. (1994) synthesized analogues of a similar compound and evaluated them as inhibitors of HIV-1 reverse transcriptase. The study highlights the potential use of similar compounds in antiviral therapy, particularly in the treatment of HIV (Romero et al., 1994).
Properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N4O/c21-16-10-14(20(22,23)24)12-26-19(16)28-7-5-27(6-8-28)18(29)9-13-11-25-17-4-2-1-3-15(13)17/h1-4,10-12,25H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWIFYYLMFWPFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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